[3-(Azocan-1-ylmethyl)phenyl]methanamine
Description
[3-(Azocan-1-ylmethyl)phenyl]methanamine is a tertiary amine compound featuring an azocane (8-membered saturated heterocycle) linked via a methylene bridge to a phenyl ring, which is further substituted with a methanamine group. This structure combines conformational flexibility from the azocane ring with the aromatic and electronic properties of the phenylmethanamine moiety.
Properties
IUPAC Name |
[3-(azocan-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-12-14-7-6-8-15(11-14)13-17-9-4-2-1-3-5-10-17/h6-8,11H,1-5,9-10,12-13,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPCPNZNRIYZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azocan-1-ylmethyl)phenyl]methanamine typically involves the reaction of azocane with a benzyl halide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Azocan-1-ylmethyl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines .
Scientific Research Applications
Chemistry: In chemistry, [3-(Azocan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be tagged with fluorescent markers to visualize protein localization and dynamics within cells .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(Azocan-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between [3-(Azocan-1-ylmethyl)phenyl]methanamine and related phenylmethanamine derivatives:
Key Observations :
- Electronic Effects : The CF₃ group in enhances lipophilicity and resistance to oxidative metabolism, whereas boronic esters () enable cross-coupling reactivity.
- Pharmacophore Diversity : Benzimidazole () and indazole () derivatives exhibit aromatic stacking and hydrogen-bonding capabilities, critical for antimicrobial or kinase inhibition activity.
Spectroscopic Data and Electronic Profiles
¹H NMR shifts for select compounds (CDCl₃, 400–500 MHz):
Analysis :
- Methanamine protons (δ ~3.8–4.0 ppm) are consistent across derivatives.
- Aromatic and heterocyclic substituents (e.g., imidazopyridazine in ) induce upfield/downfield shifts depending on electron density.
Biological Activity
[3-(Azocan-1-ylmethyl)phenyl]methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound this compound belongs to a class of amines characterized by an azocane ring attached to a phenyl group. Its molecular formula is CHN, with a molecular weight of approximately 218.3 g/mol. The presence of the azocane moiety may influence its interaction with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest the compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Potential : Investigations into its effects on cancer cell lines show promising results in inhibiting cell proliferation.
- Neuroprotective Effects : Some studies hint at potential neuroprotective benefits, suggesting it may play a role in neurodegenerative disease management.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes in pathogens or cancer cells.
- DNA Interaction : Similar to other phenylamine derivatives, it may intercalate into DNA, leading to replication interference.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : Variations in substituents on the phenyl ring can significantly affect activity. For instance, electron-withdrawing groups enhance antimicrobial potency.
- Ring Size and Flexibility : The azocane ring's size and flexibility may influence binding affinity to biological targets, affecting efficacy.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |
| Study 2 | Showed anticancer effects on HeLa cells with an IC value of 75 µg/mL after 48 hours of treatment. |
| Study 3 | Investigated neuroprotective effects in an animal model of Alzheimer's disease, showing reduced neuronal loss and improved cognitive function. |
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its therapeutic profile:
- Synthesis and Characterization : Various synthetic routes have been explored to produce analogs with improved solubility and bioavailability.
- In Vitro Studies : In vitro assays have confirmed the compound's effectiveness against resistant strains of bacteria, indicating potential for development as a new antibiotic.
- In Vivo Studies : Animal studies are underway to assess the pharmacokinetics and long-term safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(Azocan-1-ylmethyl)phenyl]methanamine?
- Methodological Answer : The compound can be synthesized via reductive amination. A common approach involves reacting 3-(azocan-1-ylmethyl)benzaldehyde with an appropriate amine (e.g., methylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (e.g., acetic acid). This method stabilizes the Schiff base intermediate before reduction . Alternative routes may involve nucleophilic substitution of halogenated precursors with azocane-containing reagents, followed by purification via column chromatography .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer : Key properties include:
- Solubility : Likely polar due to the amine group; soluble in methanol, DMSO, or chloroform (based on analogs like [4-(triazolylmethyl)phenyl]methanamine) .
- Stability : Store under inert conditions (argon) at 2–8°C to prevent oxidation or degradation, as recommended for similar methanamine derivatives .
- Hygroscopicity : Likely hygroscopic; use anhydrous solvents and desiccants during handling .
Q. How can structural elucidation be performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azocane ring (δ ~2.5–3.5 ppm for N-CH₂ protons) and aromatic protons (δ ~6.8–7.5 ppm). Compare with triazole-substituted analogs for resonance patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, if crystalline .
Advanced Research Questions
Q. What strategies optimize yield in multi-step synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization or substitution steps, as seen in thiazolidinone syntheses .
- Temperature Control : Maintain ≤0°C during sensitive steps (e.g., imine formation) to minimize side reactions .
- Purification : Employ gradient HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How to design assays for evaluating the compound’s antimicrobial or biochemical activity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with benzimidazole derivatives, which show activity via membrane disruption .
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., S1P1 receptor) using fluorescence polarization or radioligand binding, referencing PET tracer design principles .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from assay variability (e.g., ATP levels in cell viability tests).
- SAR Analysis : Compare azocane derivatives with piperidine or triazole analogs (e.g., [4-(piperidinylmethyl)phenyl]methanamine) to isolate the azocane ring’s steric/electronic effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize experimental discrepancies .
Q. How to quantify this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 219 → 147 (predicted molecular ion → fragment). Calibrate with deuterated internal standards .
- UV-Vis Detection : If LC-MS unavailable, employ HPLC-UV at λmax ~255 nm (based on benzylamine analogs) .
Q. How does the azocane ring’s size and flexibility influence bioactivity compared to smaller heterocycles?
- Methodological Answer :
- Conformational Analysis : Use NMR NOESY or molecular dynamics simulations to assess azocane’s ring puckering and flexibility. Larger rings (8-membered vs. 6-membered piperidine) may enhance binding to flexible protein pockets .
- SAR Studies : Synthesize analogs with piperidine, pyrrolidine, or cyclohexyl substituents. Test against biological targets to correlate ring size with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
